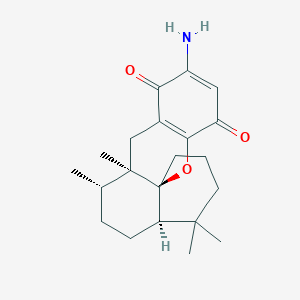
Cyclosmenospongine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclosmenospongine, also known as this compound, is a useful research compound. Its molecular formula is C21H29NO3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclosmenospongine
The synthesis of this compound has been achieved through innovative methods that highlight its complex structure. Notably, a highly efficient polyene cyclization method was developed, which allows for the rapid assembly of its tetracyclic framework. This method utilizes an aryl enol ether substrate and involves a cationic cyclization process that generates multiple rings and stereocenters in a single step .
Table 1: Key Synthesis Methods for this compound
Biological Activities
This compound exhibits significant biological activities, particularly as an antibiotic and potential anticancer agent.
Antibiotic Activity
Research has demonstrated that this compound possesses potent antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its structural characteristics, which allow it to interact effectively with bacterial targets .
Anticancer Properties
In addition to its antibacterial effects, this compound has shown promise in anticancer applications. Studies indicate that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .
Therapeutic Potential
Given its diverse biological activities, this compound holds potential for therapeutic applications in infectious diseases and cancer treatment. Its synthesis via modular approaches also opens avenues for developing analogs with enhanced efficacy or reduced toxicity.
Case Studies
- A study highlighted the synthesis and biological profiling of this compound derivatives, revealing their potential as effective antibiotics against resistant strains .
- Another research effort focused on the anticancer efficacy of this compound in preclinical models, demonstrating significant tumor growth inhibition without notable toxicity to normal tissues .
Eigenschaften
Molekularformel |
C21H29NO3 |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
(1S,10R,11S,14R)-6-amino-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |
InChI |
InChI=1S/C21H29NO3/c1-12-6-7-16-19(2,3)8-5-9-21(16)20(12,4)11-13-17(24)14(22)10-15(23)18(13)25-21/h10,12,16H,5-9,11,22H2,1-4H3/t12-,16+,20+,21-/m0/s1 |
InChI-Schlüssel |
WWUJVTWKCIUWTB-UKZSNMSTSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@]3([C@@]1(CC4=C(O3)C(=O)C=C(C4=O)N)C)CCCC2(C)C |
Kanonische SMILES |
CC1CCC2C(CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)N)C)(C)C |
Synonyme |
cyclosmenospongine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















